Cas no 228256-58-4 (1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro-)
1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro-
- 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- RFYHJMTWWYDROP-UHFFFAOYSA-N
- SCHEMBL7679993
- 6-bromotetralin-1-ol
- 228256-58-4
- AT36502
-
- MDL: MFCD30291798
- Inchi: 1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2
- InChI Key: RFYHJMTWWYDROP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CCCC2O
Computed Properties
- Exact Mass: 225.99900
- Monoisotopic Mass: 225.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 2.81880
1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1000174-5g |
6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
228256-58-4 | 95% | 5g |
$2800 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1000174-5g |
6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
228256-58-4 | 95% | 5g |
$2800 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1000174-5g |
6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
228256-58-4 | 95% | 5g |
$2800 | 2025-02-26 |
1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro-
1-Naphthalenol, 6-Bromo-1,2,3,4-Tetrahydro: A Comprehensive Overview
1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro, also known by its CAS registry number CAS No. 228256-58-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of tetrahydronaphthalenol, which itself is a bicyclic aromatic alcohol. The presence of a bromine atom at the 6-position introduces unique electronic and structural properties that make this compound particularly interesting for various applications.
The structure of 1-naphthalenol is characterized by a partially saturated naphthalene ring system with an alcohol group at position 1. The tetrahydro prefix indicates that four of the six-membered rings are hydrogenated, resulting in a bicyclic structure with one saturated ring and one aromatic ring. The bromine substitution at position 6 further modulates the electronic properties of the molecule, making it suitable for a wide range of chemical reactions and applications.
Recent studies have highlighted the potential of 6-bromo-1-tetrahydronaphthalenol in the synthesis of advanced materials. For instance, researchers have explored its use as an intermediate in the production of high-performance polymers and organic semiconductors. The compound's ability to undergo various nucleophilic and electrophilic substitutions has been leveraged to create materials with tailored electronic properties.
In terms of synthesis, CAS No. 228256-58-4 can be prepared through a variety of methods. One common approach involves the bromination of tetrahydronaphthalenol using elemental bromine or other brominating agents under controlled conditions. This reaction typically occurs at position 6 due to the directing effects of the hydroxyl group and the electron-rich nature of the tetrahydro ring system.
The compound's applications extend beyond material science into pharmaceuticals and agrochemicals. Its unique structure allows for interactions with biological systems, making it a promising candidate for drug development. Recent research has focused on its potential as a lead compound in anti-cancer drug design due to its ability to inhibit specific enzymes involved in cell proliferation.
In addition to its chemical applications, 1-naphthalenol derivatives have been studied for their environmental impact. Researchers have investigated their biodegradation pathways and toxicity profiles to assess their safety for industrial use. These studies have provided valuable insights into optimizing synthesis methods to minimize environmental footprint.
The future of CAS No. 228256-58-4 looks promising as advancements in synthetic chemistry continue to unlock new possibilities. With ongoing research into its properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.
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